molecular formula C10H18O5 B032389 Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate CAS No. 6937-25-3

Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate

Cat. No.: B032389
CAS No.: 6937-25-3
M. Wt: 218.25 g/mol
InChI Key: RPDMOJMOEXTZSV-UHFFFAOYSA-N
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Description

Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate is an organic compound with the molecular formula C10H18O5 and a molecular weight of 218.25 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate typically involves the esterification of propanoic acid derivatives. One common method includes the reaction of ethyl propanoate with ethyl oxalate in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various esters and ethers

Scientific Research Applications

Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pesticides.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into drug development often utilizes this compound as a building block for pharmaceutical agents.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, influencing cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    1-Ethoxy-2-propanol: This compound has a similar structure but differs in its functional groups and reactivity.

    Ethyl propanoate: A simpler ester that shares some chemical properties but lacks the additional ethoxy and oxopropan-2-yl groups.

Uniqueness

Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate is unique due to its specific ester linkage and the presence of both ethoxy and oxopropan-2-yl groups. These structural features confer distinct chemical reactivity and make it a valuable intermediate in various synthetic processes.

Properties

IUPAC Name

ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-5-13-9(11)7(3)15-8(4)10(12)14-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDMOJMOEXTZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932781
Record name Diethyl 2,2'-oxydipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14618-61-2, 6937-25-3
Record name Diethyl (R*,R*)-(1)-2,2'-oxybispropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014618612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC41608
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2,2'-oxydipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (R*,R*)-(±)-2,2'-oxybispropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate
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Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate
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Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate
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Ethyl 2-(1-ethoxy-1-oxopropan-2-yl)oxypropanoate

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